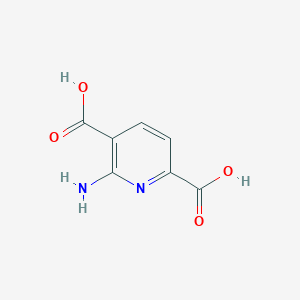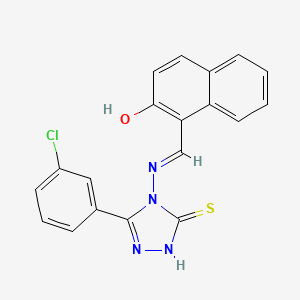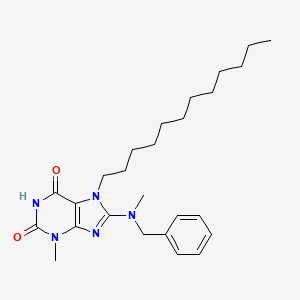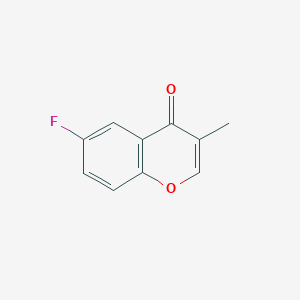
6-Fluoro-3-methyl-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-3-metil-4H-croman-4-ona es un compuesto orgánico sintético que pertenece a la clase de las cromonas. Las cromonas son compuestos bicíclicos que constan de un anillo de benceno fusionado a un anillo de pirona. Este compuesto en particular se caracteriza por la presencia de un átomo de flúor en la posición 6 y un grupo metilo en la posición 3 del andamiaje de la cromona. Tiene una fórmula molecular de C10H7FO2 y un peso molecular de 178,16 g/mol .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-Fluoro-3-metil-4H-croman-4-ona se puede lograr a través de varias rutas sintéticas. Un método común implica la ciclación de precursores apropiados bajo condiciones específicas. Por ejemplo, la reacción de 2-hidroxiacetofenona con fluoroacetato de etilo en presencia de una base como el etóxido de sodio puede conducir a la formación del derivado de cromona deseado .
Métodos de producción industrial
La producción industrial de 6-Fluoro-3-metil-4H-croman-4-ona generalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como la purificación a través de recristalización o cromatografía para obtener el producto final en forma sólida .
Análisis De Reacciones Químicas
Tipos de reacciones
6-Fluoro-3-metil-4H-croman-4-ona experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar quinonas correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden conducir a la formación de dihidrocromonas u otras formas reducidas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de aluminio y litio (LiAlH4) se utilizan a menudo.
Sustitución: Las reacciones de sustitución electrófila pueden implicar reactivos como halógenos (por ejemplo, bromo) o agentes nitrantes (por ejemplo, ácido nítrico).
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir dihidrocromonas .
Aplicaciones Científicas De Investigación
6-Fluoro-3-metil-4H-croman-4-ona tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, como las propiedades antiinflamatorias y antimicrobianas.
Medicina: La investigación continúa para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y productos químicos.
Mecanismo De Acción
El mecanismo de acción de 6-Fluoro-3-metil-4H-croman-4-ona implica su interacción con dianas moleculares y vías específicas. Por ejemplo, puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos observados. Las dianas moleculares y vías exactas pueden variar según la aplicación y el contexto específicos .
Comparación Con Compuestos Similares
Compuestos similares
6-Fluoro-2-metilcromona: Este compuesto tiene una estructura similar, pero con un grupo metilo en la posición 2 en lugar de la posición 3.
6-Fluoro-4-cromana: Otro compuesto relacionado con un patrón de sustitución diferente en el andamiaje de la cromona.
Singularidad
6-Fluoro-3-metil-4H-croman-4-ona es única debido a su patrón de sustitución específico, que puede influir en su reactividad química y actividad biológica. La presencia del átomo de flúor y el grupo metilo en posiciones específicas puede conducir a propiedades distintas en comparación con otros compuestos similares .
Propiedades
Fórmula molecular |
C10H7FO2 |
|---|---|
Peso molecular |
178.16 g/mol |
Nombre IUPAC |
6-fluoro-3-methylchromen-4-one |
InChI |
InChI=1S/C10H7FO2/c1-6-5-13-9-3-2-7(11)4-8(9)10(6)12/h2-5H,1H3 |
Clave InChI |
ZHQXZZDVRZCUKZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=COC2=C(C1=O)C=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


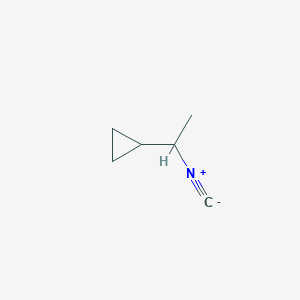
![(1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)[4-(propan-2-yl)phenyl]methanone](/img/structure/B12046136.png)
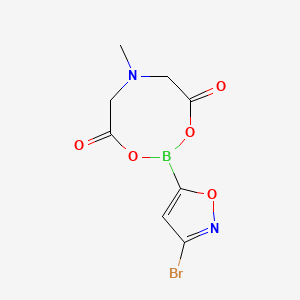

![2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-5-methyl-1,3-thiazol-4(5H)-one](/img/structure/B12046146.png)


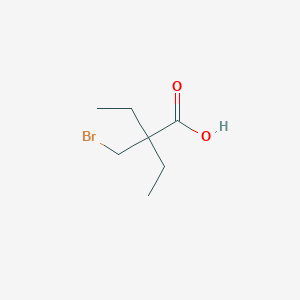
![[(5Z)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12046183.png)
